![molecular formula C28H25NO7 B270914 2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)
2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate, commonly known as MMPC, is a synthetic compound that has gained significant attention in the field of scientific research. MMPC is a pyrrolidine derivative that has been shown to exhibit promising biological activities, making it a potential candidate for drug development.
Mechanism of Action
The exact mechanism of action of MMPC is not fully understood. However, it has been suggested that MMPC may exert its biological activities by inhibiting certain enzymes or signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that MMPC exhibits a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and exhibit anti-bacterial and anti-fungal activities. MMPC has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using MMPC in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for drug development in neurological diseases. However, the limitations of using MMPC in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
Future research on MMPC could focus on its potential therapeutic applications in neurological diseases such as Alzheimer's and Parkinson's disease. Studies could also investigate the safety and toxicity of MMPC in humans, as well as its potential use as a drug delivery system. Additionally, further studies could be conducted to fully understand the mechanism of action of MMPC and its potential interactions with other drugs.
Synthesis Methods
The synthesis of MMPC involves the reaction of 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with 4-(4-methylbenzoyloxy)phenylacetyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain MMPC in its pure form.
Scientific Research Applications
MMPC has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. MMPC has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
Product Name |
2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
---|---|
Molecular Formula |
C28H25NO7 |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
[2-[4-(4-methylbenzoyl)oxyphenyl]-2-oxoethyl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C28H25NO7/c1-18-6-8-20(9-7-18)28(33)36-23-12-10-19(11-13-23)25(30)17-35-27(32)21-14-26(31)29(16-21)22-4-3-5-24(15-22)34-2/h3-13,15,21H,14,16-17H2,1-2H3 |
InChI Key |
VGBSHNJYTUOGHX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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